molecular formula C11H15N7O5.ClH B1148892 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride CAS No. 130052-31-2

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride

Cat. No.: B1148892
CAS No.: 130052-31-2
M. Wt: 361.744
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Description

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride is a complex organic compound that belongs to the class of nucleosides This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a hydroxyguanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Sugar Moiety: The sugar moiety, typically a ribose derivative, is attached to the purine base through glycosidic bond formation.

    Introduction of the Hydroxyguanidine Group: The hydroxyguanidine group is introduced through a reaction with hydroxylamine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in polar solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted nucleosides.

Scientific Research Applications

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A nucleoside with a similar structure but lacks the hydroxyguanidine group.

    Inosine: Another nucleoside that differs in the purine base structure.

Uniqueness

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride is unique due to its hydroxyguanidine group, which imparts distinct chemical and biological properties compared to other nucleosides .

Biological Activity

The compound 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine; hydrochloride is a derivative of guanidine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a purine base and a hydroxymethyl-substituted oxolane. Its chemical formula and structural features contribute to its biological activity, particularly in modulating nitric oxide synthase (NOS) pathways.

1. Nitric Oxide Synthase Inhibition

Research indicates that derivatives of guanidine, particularly 1-amino-2-hydroxyguanidine, exhibit potent inhibition of inducible nitric oxide synthase (iNOS). This inhibition is crucial in conditions such as endotoxic shock, where excessive nitric oxide production can lead to multiple organ dysfunction. Studies demonstrate that treatment with 1-amino-2-hydroxyguanidine significantly reduces iNOS activity in various tissues, including the liver and lungs, thereby alleviating metabolic acidosis and organ dysfunction caused by endotoxemia .

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of guanidine derivatives. For instance, compounds structurally similar to the target compound have shown significant in vitro anticancer activity against various cancer cell lines, with growth inhibition concentrations (GI50) in the low micromolar range (1.62 - 1.86 μM). These findings suggest that modifications in the guanidine structure can enhance anticancer efficacy .

The biological activity of this compound is largely attributed to its ability to interact with NOS enzymes. The oxidation of guanidines to nitric oxide (NO) by iNOS plays a pivotal role in various physiological and pathological processes. The presence of N-hydroxyguanidines enhances this interaction, potentially leading to increased NO production under certain conditions .

Case Study 1: Endotoxic Shock Model

In a controlled study involving rats subjected to lipopolysaccharide (LPS) infusion to induce endotoxic shock, treatment with 1-amino-2-hydroxyguanidine resulted in:

  • Reduction in serum nitrite levels : From 11.0 ± 0.8 pM to 6.5 ± 0.7 pM (P < 0.05).
  • Decreased iNOS activity : Significant reductions were observed in lung and liver homogenates from treated animals.
  • Improvement in metabolic parameters : Attenuation of metabolic acidosis was noted, indicating protective effects on organ function .

Case Study 2: Anticancer Efficacy

A series of guanidine derivatives were evaluated for their anticancer properties at the National Cancer Institute:

  • Compounds demonstrated a broad spectrum of activity against tested cancer cell lines.
  • The most potent compounds exhibited GI50 values ranging from 1.62 μM to 1.86 μM, indicating their potential as therapeutic agents against malignancies .

Data Summary

Activity Effect Reference
iNOS InhibitionReduced nitrite levels; improved organ function
Anticancer ActivityGI50 values between 1.62 - 1.86 μM
MechanismEnhanced NO production via N-hydroxyguanidines

Properties

IUPAC Name

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O5.ClH/c12-11(13)18(22)9-5-8(14-2-15-9)17(3-16-5)10-7(21)6(20)4(1-19)23-10;/h2-4,6-7,10,19-22H,1H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZIZZGPBZNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)N(C(=N)N)O)N=CN2C3C(C(C(O3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669543
Record name N-Carbamimidoyl-N-hydroxy-9-pentofuranosyl-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130052-31-2
Record name N-Carbamimidoyl-N-hydroxy-9-pentofuranosyl-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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